molecular formula C11H11FO4 B6145862 3-ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid CAS No. 1565328-95-1

3-ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid

Cat. No.: B6145862
CAS No.: 1565328-95-1
M. Wt: 226.2
InChI Key:
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Description

3-Ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring, an ethoxy group, and a keto acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzene, which undergoes a Friedel-Crafts acylation to introduce the keto group.

    Ethoxylation: The intermediate product is then subjected to ethoxylation using ethyl alcohol in the presence of a strong acid catalyst.

    Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Produces higher carboxylic acids or diketones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the keto acid functionality is crucial for interactions with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can improve performance characteristics such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid exerts its effects involves interactions with molecular targets such as enzymes. The keto group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-2-(2-chlorophenyl)-3-oxopropanoic acid
  • 3-Ethoxy-2-(2-bromophenyl)-3-oxopropanoic acid
  • 3-Ethoxy-2-(2-methylphenyl)-3-oxopropanoic acid

Uniqueness

Compared to its analogs, 3-ethoxy-2-(2-fluorophenyl)-3-oxopropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds, making this particular compound potentially more suitable for pharmaceutical applications.

Properties

CAS No.

1565328-95-1

Molecular Formula

C11H11FO4

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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